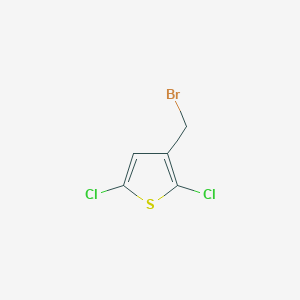

3-(Bromomethyl)-2,5-dichlorothiophene

CAS No.: 63826-68-6

Cat. No.: VC8418060

Molecular Formula: C5H3BrCl2S

Molecular Weight: 245.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63826-68-6 |

|---|---|

| Molecular Formula | C5H3BrCl2S |

| Molecular Weight | 245.95 g/mol |

| IUPAC Name | 3-(bromomethyl)-2,5-dichlorothiophene |

| Standard InChI | InChI=1S/C5H3BrCl2S/c6-2-3-1-4(7)9-5(3)8/h1H,2H2 |

| Standard InChI Key | ZBCJBLZAQDLWHT-UHFFFAOYSA-N |

| SMILES | C1=C(SC(=C1CBr)Cl)Cl |

| Canonical SMILES | C1=C(SC(=C1CBr)Cl)Cl |

Introduction

Synthesis and Preparation

The synthesis of 3-(bromomethyl)-2,5-dichlorothiophene can be achieved through bromomethylation of 2,5-dichlorothiophene. A plausible route involves:

Step 1: Friedel-Crafts Alkylation

2,5-Dichlorothiophene undergoes alkylation at the third position using formaldehyde in the presence of a Lewis acid (e.g., AlCl₃), yielding 3-(hydroxymethyl)-2,5-dichlorothiophene.

Step 2: Bromination

The hydroxymethyl group is converted to bromomethyl via treatment with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). This step mirrors methodologies used in the synthesis of 3-(bromomethyl)furan-2,5-dione, where brominating agents efficiently replace hydroxyl groups .

Reaction Conditions:

-

Solvent: Dichloromethane or tetrahydrofuran

-

Temperature: 0–25°C

Chemical Reactivity and Functional Transformations

The bromomethyl group in 3-(bromomethyl)-2,5-dichlorothiophene is highly reactive, enabling diverse transformations:

Nucleophilic Substitution

The –CH₂Br moiety undergoes SN₂ reactions with nucleophiles (e.g., amines, thiols) to form thioethers or amines. For example:

This reactivity is critical for synthesizing pharmacologically active derivatives .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, expanding applications in materials science .

Oxidation and Reduction

-

Oxidation: The thiophene ring can be oxidized to sulfoxides or sulfones using agents like m-CPBA.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ring to a thiolane derivative.

Applications in Research and Industry

Pharmaceutical Intermediates

Bromomethylated thiophenes serve as precursors in anticancer and antimicrobial drug synthesis. The bromine atom’s leaving-group ability facilitates the construction of kinase inhibitors or protease modulators .

Materials Science

The compound’s electronic properties make it suitable for organic semiconductors or conductive polymers. Dichloro substitution enhances stability, while bromomethyl groups enable functionalization with electron-donating/withdrawing groups .

Agrochemicals

Derivatives of this compound are explored as herbicides or pesticides, leveraging thiophene’s bioactivity and halogen substituents’ lipophilicity.

Spectroscopic and Physical Properties

Infrared (IR) Spectroscopy:

-

C–Br Stretch: ~550–600 cm⁻¹

-

C–Cl Stretch: ~750–800 cm⁻¹

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (CDCl₃): δ 4.5 (s, 2H, CH₂Br), δ 7.1 (s, 1H, thiophene H-4) .

-

¹³C NMR: δ 30.5 (CH₂Br), δ 125–140 (thiophene carbons).

Physicochemical Data:

| Property | Value |

|---|---|

| Melting Point | ~45–50°C (estimated) |

| Boiling Point | ~220–230°C (estimated) |

| Solubility | Soluble in CH₂Cl₂, THF |

Future Directions and Research Gaps

Current research priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume